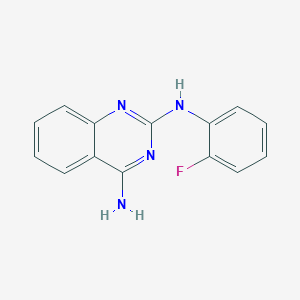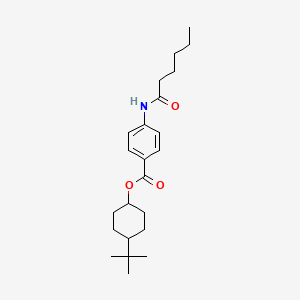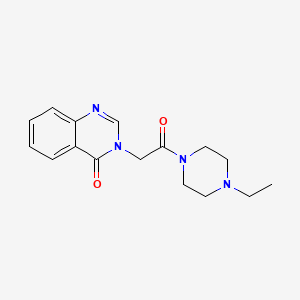![molecular formula C17H20N2OS B14951932 N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14951932.png)
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopropanecarboxamide group. One common method involves the reaction of 4-(butan-2-yl)phenyl isothiocyanate with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes in microbes and cancer cells, ultimately causing cell death. The compound may also interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities.
Propiedades
Fórmula molecular |
C17H20N2OS |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N2OS/c1-3-11(2)12-4-6-13(7-5-12)15-10-21-17(18-15)19-16(20)14-8-9-14/h4-7,10-11,14H,3,8-9H2,1-2H3,(H,18,19,20) |
Clave InChI |
CZVDNUOJHIDLHW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14951851.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)
![3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B14951861.png)

![(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B14951876.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14951891.png)
![5-bromo-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14951898.png)
![N-{1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14951900.png)

![1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole](/img/structure/B14951902.png)
![6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14951906.png)
![2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14951911.png)


